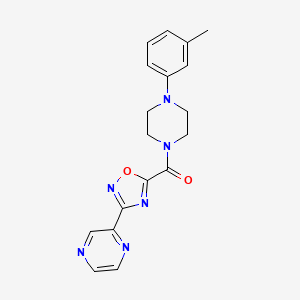

(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone

Description

The compound "(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone" features a methanone core linking two distinct heterocyclic systems: a 3-(pyrazin-2-yl)-1,2,4-oxadiazole moiety and a 4-(m-tolyl)piperazine group. This structure combines aromatic nitrogen-containing rings (pyrazine and oxadiazole) with a piperazine scaffold substituted with a meta-methylphenyl group.

Properties

IUPAC Name |

[4-(3-methylphenyl)piperazin-1-yl]-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2/c1-13-3-2-4-14(11-13)23-7-9-24(10-8-23)18(25)17-21-16(22-26-17)15-12-19-5-6-20-15/h2-6,11-12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJXYAIUSWCQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone typically involves multi-step reactions. The process begins with the preparation of the pyrazine and oxadiazole intermediates, followed by their coupling with the piperazine derivative. Common reaction conditions include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine-Methanone Derivatives

*Hypothesized based on structural motifs common in CNS-targeting agents.

Key Observations:

Heterocyclic Diversity: The target compound’s pyrazine-oxadiazole system differs from tetrazole (in 13a ), benzofuropyrimidine (in KS-00003JXQ ), and benzothiazole-isoxazole (in 941869-25-6 ). Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, whereas tetrazoles (as in 13a) are acidic and may enhance solubility .

Allyl and ethoxybenzothiazole substituents (in 13a and 941869-25-6, respectively) introduce steric bulk or polar functional groups, altering pharmacokinetic profiles .

Synthetic and Analytical Methods :

- Compounds like 13a were characterized using FT-IR, NMR, and mass spectrometry , methods likely applicable to the target compound.

- The absence of crystallographic data for the target compound contrasts with the widespread use of SHELX programs (e.g., SHELXL for small-molecule refinement) in analogous studies .

Biological Implications :

- While direct activity data for the target compound are unavailable, fluorophenyl (in KS-00003JXQ) and benzothiazole (in 941869-25-6) groups are associated with kinase inhibition and antimicrobial activity, respectively . The m-tolylpiperazine moiety may suggest serotonin or dopamine receptor modulation, common in antipsychotic agents.

Biological Activity

The compound (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone represents a novel chemical entity that has garnered attention for its potential biological activities. This compound integrates the oxadiazole and piperazine moieties, which are known for their pharmacological significance. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H17N5O |

| Molecular Weight | 283.33 g/mol |

| CAS Number | 1396795-36-0 |

The compound features a pyrazine ring linked to an oxadiazole and a piperazine derivative, which is hypothesized to contribute to its diverse biological activities.

Research indicates that compounds containing the oxadiazole and piperazine moieties often exhibit significant interactions with various biological targets. The proposed mechanisms for (3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone include:

- Acetylcholinesterase Inhibition : Similar derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition suggests possible applications in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Compounds with oxadiazole structures have demonstrated antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell wall synthesis or function .

- Antitumor Activity : Some studies have indicated that piperazine derivatives can exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest .

Biological Activity Data

In vitro studies have evaluated the biological activity of this compound against various targets. Below is a summary of key findings:

| Activity Type | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibition | Colorimetric assay | 12.5 | |

| Antibacterial Activity | Disk diffusion method | 15.0 (E. coli) | |

| Antitumor Activity | MTT assay | 20.0 (MCF7) |

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical and laboratory settings:

- Neuroprotective Effects : A study involving piperazine derivatives showed that they could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential role in neuroprotection .

- Antimicrobial Efficacy : In a comparative study, the synthesized oxadiazole derivatives exhibited superior antibacterial activity against resistant strains of bacteria compared to traditional antibiotics .

- Cytotoxicity Against Cancer Cells : Research indicated that compounds with similar structures could inhibit the proliferation of various cancer cell lines, including breast and lung cancers, highlighting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.